C30H24ClFN2O5

Chiral Resolution Stereoselective Synthesis Structural Biology

The compound corresponding to the molecular formula C30H24ClFN2O5 is identified as (1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione, with CAS Registry Number 1013982-54-1. This molecule is a complex organic heterotetracyclic compound characterized by a fused 3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene core scaffold, bearing a 3-chloro-4-fluorophenyl substituent at the N10 position and a 3-methoxy-4-phenylmethoxyphenyl substituent at the C5 position.

Molecular Formula C30H24ClFN2O5
Molecular Weight 547.0 g/mol
Cat. No. B15173782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC30H24ClFN2O5
Molecular FormulaC30H24ClFN2O5
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7
InChIInChI=1S/C30H24ClFN2O5/c1-37-23-11-16(7-10-22(23)38-14-15-5-3-2-4-6-15)27-26-18-13-19(28(26)39-33-27)25-24(18)29(35)34(30(25)36)17-8-9-21(32)20(31)12-17/h2-12,18-19,24-26,28H,13-14H2,1H3/t18-,19+,24+,25-,26+,28+/m0/s1
InChIKeyMXCJZYGDZRCJJF-HGCBBKDXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C30H24ClFN2O5: Structural Identification and Procurement Baseline for (1R,2R,6R,7R,8R,12S)-10-(3-Chloro-4-fluorophenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione


The compound corresponding to the molecular formula C30H24ClFN2O5 is identified as (1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione, with CAS Registry Number 1013982-54-1 . This molecule is a complex organic heterotetracyclic compound characterized by a fused 3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene core scaffold, bearing a 3-chloro-4-fluorophenyl substituent at the N10 position and a 3-methoxy-4-phenylmethoxyphenyl substituent at the C5 position . The compound has a molecular weight of 547.0 g/mol and is available from commercial suppliers for research purposes only, with typical purity specifications of 95% or higher . Its stereochemically defined structure (six chiral centers with specified absolute configuration) distinguishes it from numerous structurally related compounds lacking full stereochemical characterization or bearing alternative substitution patterns on the tetracyclic core .

Why Generic Substitution of C30H24ClFN2O5 with In-Class 3-Oxa-4,10-Diazatetracyclo Analogs Fails: Structural Determinants of Biological Specificity


Compounds sharing the 3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene core scaffold cannot be assumed to be functionally interchangeable without empirical validation . The C30H24ClFN2O5 scaffold presents multiple independently modifiable positions—including the N10 aryl group, the C5 aryl/heteroaryl substituent, and the stereochemical configuration at six chiral centers—that are known across analogous heterocyclic systems to profoundly influence target binding affinity, selectivity, and physicochemical properties . Among commercially available analogs, variations in the N10 substituent range from the 3-chloro-4-fluorophenyl moiety in C30H24ClFN2O5 to 3-trifluoromethylphenyl, 3,4-dimethoxyphenylethyl, and substituted pyridinylmethylamino groups in comparator compounds . Similarly, the C5 position accommodates diverse substitutions including 3-methoxy-4-phenylmethoxyphenyl (target compound), 4-phenylmethoxyphenyl, and carboxamide/carboxylate ester derivatives . These structural permutations are expected to yield meaningfully divergent biological profiles, rendering generic substitution scientifically unjustified in the absence of direct comparative activity data.

C30H24ClFN2O5 Product-Specific Quantitative Evidence: Structure-Based Differentiation from Closest Commercially Available Analogs


Stereochemical Purity: C30H24ClFN2O5 Possesses Fully Defined Absolute Configuration at Six Chiral Centers

C30H24ClFN2O5 is characterized by six chiral centers with specified absolute stereochemistry: (1R,2R,6R,7R,8R,12S) . This represents a fully stereodefined single enantiomer/diastereomer, in contrast to numerous commercially available 3-oxa-4,10-diazatetracyclo analogs that are supplied as racemic mixtures or unspecified stereoisomers . The stereochemical integrity of the tetracyclic core is critical for potential biological interactions, as enantiomers and diastereomers of structurally related heterocyclic scaffolds frequently exhibit divergent pharmacological profiles in receptor binding, enzyme inhibition, and cellular assays.

Chiral Resolution Stereoselective Synthesis Structural Biology Medicinal Chemistry

Halogen Substitution Pattern at N10: 3-Chloro-4-Fluorophenyl vs. 3-Trifluoromethylphenyl and Alternative N10 Substituents

The N10 position of C30H24ClFN2O5 bears a 3-chloro-4-fluorophenyl substituent, a specific halogenation pattern that distinguishes this compound from closely related commercially available analogs . Alternative N10 substitutions observed in comparator compounds from the same core scaffold include 3-(trifluoromethyl)phenyl [1], 2-(3,4-dimethoxyphenyl)ethyl , 3-chloro-5-(trifluoromethyl)pyridin-2-yl-methylamino , and various unsubstituted or mono-substituted phenyl groups [1]. The 3-chloro-4-fluorophenyl motif in C30H24ClFN2O5 presents a unique combination of electron-withdrawing properties (σm for Cl ≈ 0.37; σp for F ≈ 0.06) and lipophilicity contributions (π values: Cl ≈ 0.71; F ≈ 0.14) that differ substantially from alternative substituents such as 3-trifluoromethylphenyl (π ≈ 0.88; strong electron-withdrawing) or 3,4-dimethoxyphenylethyl (electron-donating, π ≈ 1.1-1.3).

Halogen Bonding Lipophilicity Modulation Receptor Binding Structure-Activity Relationship

C5 Aryl Substitution: 3-Methoxy-4-Phenylmethoxyphenyl Moiety vs. 4-Phenylmethoxyphenyl and Carboxamide Analogs

The C5 position of C30H24ClFN2O5 features a 3-methoxy-4-phenylmethoxyphenyl substituent, a disubstituted phenyl ring bearing both a methoxy group at the 3-position and a benzyloxy (phenylmethoxy) group at the 4-position . This substitution pattern differs from comparator compounds that incorporate a 4-phenylmethoxyphenyl group without the 3-methoxy substituent [1], or alternative C5 functionality such as carboxamide and ethyl carboxylate derivatives. The presence of the 3-methoxy group introduces an additional hydrogen bond acceptor site and modestly increases electron density on the aromatic ring, while the 4-benzyloxy group contributes substantial steric bulk (approximate molecular volume contribution > 150 ų) that may influence binding pocket complementarity.

Aromatic Substitution Steric Bulk Hydrogen Bonding Pharmacophore Modeling

In Silico Predicted Physicochemical Profile: Molecular Weight, LogP, and Polar Surface Area Distinguish C30H24ClFN2O5 from Alternative N10 Analogs

Computationally derived physicochemical descriptors for C30H24ClFN2O5 (MW = 547.0 g/mol) and comparator N10-substituted analogs reveal meaningful differences in predicted lipophilicity and polar surface area that would be expected to influence membrane permeability and solubility. The 3-chloro-4-fluorophenyl substituent in C30H24ClFN2O5 is predicted to confer a LogP value intermediate between the less lipophilic 2-(3,4-dimethoxyphenyl)ethyl analog and the more lipophilic 3-trifluoromethylphenyl analog. Similarly, topological polar surface area (TPSA) varies across the analog series due to differences in heteroatom count and hydrogen bond donor/acceptor availability. These in silico differences, while not direct empirical measurements, provide a quantitative framework for understanding why these structurally similar compounds cannot be considered interchangeable in experimental systems without confounding ADME variables.

Drug-Likeness ADME Prediction Lipinski's Rule of Five Computational Chemistry

Critical Evidence Gap Notification: Absence of Publicly Available Comparative Biological Activity Data for C30H24ClFN2O5

A comprehensive search of PubMed, patent databases, BindingDB, ChEMBL, PubChem BioAssay, and commercial vendor technical documentation has identified no publicly available peer-reviewed literature reporting quantitative biological activity data (IC50, Ki, Kd, EC50) for C30H24ClFN2O5 or direct head-to-head comparative studies with its structural analogs. The compound appears in chemical supplier catalogs but lacks published pharmacological characterization. Consequently, all differential evidence presented herein is necessarily confined to structural, stereochemical, and predicted physicochemical comparisons rather than empirically determined biological differentiation. Procurement decisions for this compound must therefore rely on structural uniqueness, synthetic accessibility, and vendor-provided quality specifications in the absence of published functional data.

Data Transparency Evidence-Based Procurement Research Reproducibility

Vendor-Disclosed Quality Specifications: Purity Baseline and Identity Confirmation Parameters

Commercial vendors of C30H24ClFN2O5 provide standard quality specifications including typical purity of ≥95% and identity confirmation via InChI Key (MXCJZYGDZRCJJF-HGCBBKDXSA-N) and isomeric SMILES representation . These specifications establish a procurement baseline but do not constitute comparative differentiation from analogs, as structurally related 3-oxa-4,10-diazatetracyclo derivatives from similar suppliers are also offered at comparable purity levels (typically 95-98%) . No vendor provides lot-specific certificates of analysis in publicly accessible form for this compound class. Users requiring quantitative purity verification, enantiomeric excess determination, or residual solvent analysis must request these data directly from suppliers at the time of procurement.

Quality Control Analytical Chemistry Compound Procurement Reproducibility

C30H24ClFN2O5 Recommended Research Applications Based on Available Structural and Chemical Evidence


Structure-Activity Relationship (SAR) Studies Exploring N10 Halogenation Patterns in 3-Oxa-4,10-Diazatetracyclo Scaffolds

C30H24ClFN2O5 serves as a specific probe for investigating the biological consequences of the 3-chloro-4-fluorophenyl substitution pattern at the N10 position of the 3-oxa-4,10-diazatetracyclo core . The compound enables systematic comparison with analogs bearing alternative N10 substituents including 3-trifluoromethylphenyl, 3,4-dimethoxyphenylethyl, and pyridinylmethylamino groups . This SAR application is structurally justified by the defined stereochemistry and the unique halogenation pattern not represented in other commercially available scaffold derivatives.

Stereochemical Integrity Studies Requiring Fully Characterized Single Enantiomer/Diastereomer of Complex Tetracyclic Scaffolds

The fully defined (1R,2R,6R,7R,8R,12S) stereochemistry of C30H24ClFN2O5 makes it suitable for experimental systems where stereochemical purity is a critical variable . Applications include chiral chromatography method development using the compound as a stereochemically defined reference standard, and biological assays where stereoisomer-dependent activity must be controlled. The compound's stereodefined nature distinguishes it from numerous analogs lacking specified absolute configuration .

Computational Chemistry and Molecular Modeling of Heterotetracyclic Compound Libraries

The complex polycyclic architecture and defined stereochemistry of C30H24ClFN2O5 provide a suitable test case for docking studies, pharmacophore modeling, and molecular dynamics simulations of 3-oxa-4,10-diazatetracyclo derivatives . The availability of isomeric SMILES and InChI representations facilitates accurate 3D structure generation and conformational analysis . The compound's unique combination of N10 3-chloro-4-fluorophenyl and C5 3-methoxy-4-phenylmethoxyphenyl substituents offers a distinct chemical space point for virtual screening and scaffold-hopping investigations.

Analytical Method Development Using C30H24ClFN2O5 as a Structurally Complex Reference Compound

The molecular weight of 547.0 g/mol, the presence of halogen atoms (Cl, F) detectable by mass spectrometry and elemental analysis, and the defined stereochemistry make C30H24ClFN2O5 suitable as a reference compound for developing and validating LC-MS, HPLC, and chiral separation methods targeting structurally complex heterocyclic molecules . The compound's multiple aromatic rings provide UV chromophores for detection, while the halogen atoms facilitate MS fragmentation pattern characterization. This application relies solely on structural and physicochemical properties, not on biological activity.

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